N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
Description
methyl}-N-methylcyclopropanecarboxamide* This compound is a structurally complex molecule featuring a pyrimidine core substituted with a methoxy group at the 4-position, an azetidine ring linked via its 3-methyl group to a cyclopropane carboxamide moiety. The 4-methoxypyrimidine motif is a common pharmacophore in kinase inhibitors, suggesting possible applications in targeted therapies .
Properties
IUPAC Name |
N-[[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-17(13(19)11-3-4-11)7-10-8-18(9-10)14-15-6-5-12(16-14)20-2/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRUJPMRIPRQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=CC(=N2)OC)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms.
- Cyclopropane carboxamide : A three-membered carbon ring with a carboxamide functional group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. Studies indicate that it may modulate kinase activity, which is crucial in the treatment of several diseases, including cancer and autoimmune disorders.
Biological Activity Data
Case Studies
- Cancer Treatment : In a preclinical study, this compound demonstrated significant antitumor effects against breast cancer cell lines. The compound induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent in oncology.
- Autoimmune Disorders : Another study highlighted the compound's ability to modulate immune responses by inhibiting NF-kB signaling pathways. This effect was linked to reduced levels of pro-inflammatory cytokines in vitro, indicating potential use in treating conditions like rheumatoid arthritis.
- Kinase Activity Modulation : Research has shown that this compound effectively inhibits specific kinases associated with myeloid proliferative disorders. This inhibition leads to decreased cell viability and proliferation in affected cell lines, demonstrating its therapeutic promise in hematological malignancies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectroscopic Properties
The following table compares inferred properties of the target compound with those of analogs from :
Crystallographic and Computational Analysis
While and 3 focus on crystallographic software (SHELX, WinGX), these tools are critical for resolving the stereochemistry of complex molecules like the target compound. For example:
- SHELXL : Used for refining small-molecule structures, particularly those with anisotropic displacement parameters, which would apply to the cyclopropane’s strained geometry .
- ORTEP : Employed for visualizing anisotropic thermal ellipsoids, essential for confirming the spatial arrangement of the azetidine and pyrimidine moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
